molecular formula C23H30ClN3O4S B2382417 N-(3-(dimethylamino)propyl)-3,4,5-trimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1216565-53-5

N-(3-(dimethylamino)propyl)-3,4,5-trimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2382417
CAS No.: 1216565-53-5
M. Wt: 480.02
InChI Key: NYWWPLDGPFHCKT-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a dimethylaminopropyl chain, a 3,4,5-trimethoxybenzamide core, and a 6-methylbenzo[d]thiazol-2-yl substituent. Its hydrochloride salt form enhances aqueous solubility, making it suitable for pharmacological studies.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-3,4,5-trimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4S.ClH/c1-15-8-9-17-20(12-15)31-23(24-17)26(11-7-10-25(2)3)22(27)16-13-18(28-4)21(30-6)19(14-16)29-5;/h8-9,12-14H,7,10-11H2,1-6H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYWWPLDGPFHCKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=CC(=C(C(=C3)OC)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(dimethylamino)propyl)-3,4,5-trimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Dimethylamino Propyl Group : Contributes to its interaction with biological targets.
  • Trimethoxy Group : Enhances solubility and may influence pharmacokinetics.
  • Benzothiazole Moiety : Known for its biological activity, particularly in anticancer research.

Table 1: Structural Characteristics

ComponentDescription
Dimethylamino PropylEnhances bioactivity
TrimethoxyImproves solubility
BenzothiazoleAssociated with anticancer properties

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting the proliferation of various cancer cell lines.

  • Cell Proliferation Inhibition : Research indicates that derivatives can significantly inhibit the growth of A431 (human epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells at micromolar concentrations .
  • Mechanism of Action : The mechanism involves apoptosis induction and cell cycle arrest, as evidenced by assays demonstrating increased apoptosis rates and alterations in cell cycle distribution .

Study 1: Apoptosis Induction

In a study investigating the effects of benzothiazole derivatives, a compound designated as B7 exhibited apoptosis-promoting effects at concentrations of 1, 2, and 4 μM. This compound also demonstrated similar effects to established anticancer agents like doxorubicin .

Study 2: Cytotoxicity Assessment

Another study evaluated a series of thiazole-containing compounds for their cytotoxic effects on Jurkat cells (a model for T-cell leukemia). The results indicated that certain derivatives could induce significant cytotoxicity, with IC50 values comparable to those of standard chemotherapeutic agents .

Table 2: Summary of Biological Activities

ActivityCell LineConcentration (μM)Effect
Proliferation InhibitionA4311-4Significant inhibition
Apoptosis InductionA5491-4Increased apoptosis
CytotoxicityJurkatVariesHigh cytotoxicity

Mechanistic Insights

The biological activity of this compound is likely mediated through multiple pathways:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cell proliferation and survival.
  • Modulation of Signaling Pathways : Interaction with pathways such as PI3K/Akt and MAPK can lead to altered cellular responses.

Future Directions

Further research is warranted to explore:

  • In Vivo Efficacy : Assessing the therapeutic potential in animal models.
  • Structure-Activity Relationships (SAR) : Understanding how modifications to the structure affect biological activity.

Scientific Research Applications

Scientific Research Applications

  • Anti-inflammatory Research :
    • The compound has been shown to exhibit significant anti-inflammatory properties by reducing prostaglandin production through COX inhibition. This makes it a candidate for further studies in treating conditions characterized by inflammation, such as arthritis and other inflammatory diseases.
  • Cancer Research :
    • Preliminary studies suggest that compounds with similar structures may influence cancer cell proliferation and apoptosis pathways. Investigating the effects of N-(3-(dimethylamino)propyl)-3,4,5-trimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride on various cancer cell lines could provide insights into its potential as an anticancer agent .
  • Neuroprotective Effects :
    • The benzothiazole moiety has been associated with neuroprotective properties. Research into the neuroprotective effects of this compound could lead to new treatments for neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

Case Study 1: Inhibition of Inflammatory Pathways

A study demonstrated that this compound significantly reduced inflammatory markers in vitro. The results indicated a decrease in COX enzyme activity and subsequent reduction in prostaglandin E2 production, highlighting its potential utility in treating inflammation-related conditions.

Case Study 2: Anticancer Activity

In another investigation involving various cancer cell lines, this compound exhibited cytotoxic effects at specific concentrations. The study outlined its potential mechanisms of action, including apoptosis induction and cell cycle arrest, suggesting further exploration into its application as an anticancer therapeutic agent.

Summary Table of Applications

Application AreaMechanism of ActionPotential Benefits
Anti-inflammatoryCOX inhibitionReduction in pain and inflammation
Cancer treatmentInduction of apoptosisPotential to inhibit tumor growth
NeuroprotectionModulation of neuroinflammatory pathwaysProtection against neurodegeneration

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound A : N-(5(6)-Cyanobenzimidazol-2-yl)-3,4,5-trimethoxybenzamide ()
  • Structure: Shares the 3,4,5-trimethoxybenzamide core but replaces the benzothiazole with a cyanobenzimidazole.
  • Higher melting point (247–250°C) due to increased polarity from the nitrile group .
Parameter Target Compound (Inferred) Compound A ()
Core Structure Benzamide Benzamide
Heterocycle 6-Methylbenzothiazole Cyanobenzimidazole
Solubility Enhancer Dimethylaminopropyl (HCl) None
Melting Point Not Reported 247–250°C
Compound B : N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
  • Structure : Features a simpler benzamide with an N,O-bidentate directing group.
  • Key Differences: The hydroxy-dimethylethyl group enables metal coordination, making it suitable for catalytic applications, unlike the target compound’s dimethylamino group, which primarily aids solubility . Lacks aromatic methoxy substituents, reducing lipophilicity.
Compound C : (S)-N-(4,4-Difluorocyclohexyl)-2-(...thioamido)propyl)thiazole-4-carbothioamide ()
  • Structure : Contains a thiazole-thioamide scaffold with a trimethoxyphenyl group.
  • Key Differences: Thioamide groups may confer distinct redox properties and metabolic stability compared to the target’s amide bonds.

Pharmacological and Physicochemical Properties

  • Lipophilicity : The target compound’s trimethoxy groups likely increase logP compared to Compound B but reduce it relative to Compound C’s fluorinated cyclohexyl group.
  • Bioactivity: Benzothiazoles (e.g., ) are associated with anticancer activity, while cyanobenzimidazoles () may target DNA repair pathways. The dimethylamino group in the target compound could improve cell membrane penetration .

Challenges and Limitations

  • Data Gaps : Direct biological data (e.g., IC₅₀ values) for the target compound are absent in the evidence, necessitating extrapolation from analogs.
  • Synthetic Complexity : The target compound’s branched substituents may require multi-step purification, unlike simpler analogs like Compound B .

Q & A

Q. What are the key steps in synthesizing N-(3-(dimethylamino)propyl)-3,4,5-trimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride?

The synthesis typically involves:

Core structure preparation : Formation of the 6-methylbenzo[d]thiazol-2-ylamine intermediate via cyclization of substituted thioureas or thioamides under acidic conditions .

Amide coupling : Reacting 3,4,5-trimethoxybenzoyl chloride with 3-(dimethylamino)propylamine to form the benzamide intermediate.

N-alkylation : Coupling the benzamide intermediate with the benzo[d]thiazole derivative using a coupling agent like EDCI/HOBt in anhydrous DMF .

Hydrochloride salt formation : Treating the free base with HCl in ethanol or diethyl ether to precipitate the final compound .
Key controls : Monitor reaction progress via TLC/HPLC, optimize solvent (e.g., DMF for polar intermediates), and use inert atmospheres to prevent oxidation.

Q. Which analytical techniques are critical for characterizing this compound?

  • Structural confirmation :
    • 1H/13C NMR : Verify substituent integration (e.g., trimethoxybenzoyl protons at δ 3.8–4.0 ppm) and amide bond formation .
    • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ expected at m/z 514.2 for C26H34N3O4S·HCl) .
  • Purity assessment :
    • HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) gradient; target ≥95% purity .
  • Salt form verification :
    • FTIR : Identify HCl salt signatures (e.g., N–H stretches at 2500–3000 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

Contradictions may arise from:

  • Assay variability : Use orthogonal assays (e.g., cell viability vs. enzymatic inhibition) to confirm activity .
  • Impurity interference : Re-purify the compound via preparative HPLC and re-test .
  • Solubility effects : Standardize DMSO stock concentrations (e.g., ≤0.1% in cell assays) to avoid false negatives .
    Example : If antiproliferative activity diverges between MTT and colony formation assays, validate using flow cytometry for apoptosis markers .

Q. What strategies optimize the yield of the final hydrochloride salt?

  • Precipitation control : Add HCl slowly in cold ethanol to avoid oiling out.
  • Counterion screening : Test alternative acids (e.g., citric or tartaric) if crystallinity is poor .
  • Crystallization solvents : Use methanol/ethyl acetate mixtures for higher purity crystals .
    Data : Typical yields range from 60–75% after optimization .

Q. How to design a structure-activity relationship (SAR) study for this compound?

Core modifications :

  • Replace 3,4,5-trimethoxybenzoyl with 2,4-dimethoxy or nitro-substituted benzamides .
  • Vary the dimethylaminopropyl chain length (e.g., ethyl vs. butyl) .

Biological testing :

  • Screen against kinase panels (e.g., EGFR, VEGFR2) to identify targets .
  • Assess cytotoxicity in primary vs. cancer cell lines .

Computational modeling :

  • Perform docking studies with homology models of suspected targets (e.g., tubulin) .

Q. What methodologies address stability challenges during storage?

  • Lyophilization : Store as a lyophilized powder under argon at −80°C for long-term stability .
  • Degradation analysis :
    • Forced degradation studies : Expose to heat (40°C), light (UV), and humidity (75% RH) for 7 days, then quantify decomposition via HPLC .
    • LC-MS : Identify major degradation products (e.g., hydrolysis of the amide bond) .

Q. How to analyze conflicting data in dose-response curves?

  • Replicate experiments : Use ≥3 biological replicates with internal controls (e.g., staurosporine for apoptosis assays) .
  • Non-linear regression : Fit data to a sigmoidal model (Hill equation) to calculate EC50/IC50 values .
  • Outlier detection : Apply Grubbs’ test (α=0.05) to exclude aberrant data points .

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